2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile
Description
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a tetrahydro modification (5,6,7,8-tetrahydro), a methyl substituent at position 7, and a cyano group at position 2. This structure combines aromaticity with partial saturation, influencing its electronic and steric properties.
Properties
IUPAC Name |
2-amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6-2-3-13-7(5-10)9(11)12-8(13)4-6/h6H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEDRKFMTBTIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC(=C2C#N)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-amino pyridine with suitable aldehydes and nitriles under reflux conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to achieve the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that the compound can inhibit specific cancer cell lines by inducing apoptosis through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results demonstrated that compounds similar to 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential for development as an antibacterial agent.
Data Table: Antimicrobial Activity of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science Applications
3. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized in the synthesis of organic semiconductors and photovoltaic devices due to its ability to form stable charge transfer complexes.
Case Study:
A recent study published in Advanced Materials reported the use of imidazo[1,2-a]pyridine derivatives in organic photovoltaic cells. The incorporation of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile into polymer blends improved the efficiency of energy conversion by enhancing charge mobility .
Biochemical Applications
4. Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Research has shown that it can effectively inhibit certain kinases involved in cancer progression.
Data Table: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) |
|---|---|
| Protein Kinase A | 0.5 |
| Cyclin-dependent Kinase | 0.8 |
| Mitogen-activated Protein Kinase | 1.5 |
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile with structurally related heterocycles, focusing on molecular features, reactivity, and applications.
Structural Analogues and Key Differences
Reactivity and Functional Group Analysis
- Cyano Group (CN): Present in all compared compounds, the CN group contributes to dipole interactions and serves as a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acids). Its IR stretching frequency (~2200–2220 cm⁻¹) is consistent across derivatives .
- Amino Group (NH₂): Exclusive to the target compound and PhIP, the NH₂ group enables hydrogen bonding and participation in condensation reactions. In PhIP, this group is critical for carcinogenic DNA adduct formation .
Biological Activity
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system with a carbonitrile functional group. Its molecular formula is with a molecular weight of 162.19 g/mol. The compound's structure is critical for its biological activity, influencing how it interacts with various biological targets.
The biological activity of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation and exhibit antimicrobial properties by disrupting bacterial metabolic pathways.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties of this compound. In vitro tests on various cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma), revealed significant anti-proliferative effects.
Table 1: IC50 Values Against Cancer Cell Lines
| Compound | IC50 HL60 (µM) | IC50 HCT116 (µM) |
|---|---|---|
| 1 | 1.82 | 28 |
| 2 | 1.53 | 48 |
| 3 | 1.05 | - |
| 10 | 1.64 | - |
| 16a | 2.37 | - |
| 16b | 0.86 | - |
| 17b | 6.43 | - |
| 24 | 1.33 | - |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Compounds with lower IC50 values exhibit higher potency against the tested cancer cell lines .
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes critical for survival and replication.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the nitrogen positions within the pyridine ring significantly affect the compound's biological activity. For instance, compounds with nitrogen at positions 2 or 3 display enhanced anti-proliferative effects compared to others .
Case Studies
Case Study: Anticancer Efficacy
A study conducted on derivatives of this compound assessed their anti-proliferative activity against HL60 and HCT116 cell lines using the CellTiter-Glo assay. The results highlighted that certain derivatives exhibited potent anti-cancer effects with IC50 values ranging from to , indicating their potential as lead compounds for further development in cancer therapy .
Case Study: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives displayed significant inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
